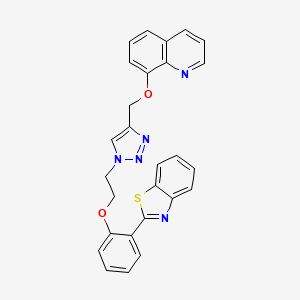
(rac)-Methotrimeprazine-d6 sulfoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(rac)-Methotrimeprazine-d6 sulfoxide is a deuterated derivative of methotrimeprazine, a phenothiazine derivative with antipsychotic and analgesic properties. The compound contains a sulfoxide functional group, which is a sulfur atom bonded to an oxygen atom and two carbon atoms. The “rac” prefix indicates that the compound is a racemic mixture, meaning it contains equal amounts of two enantiomers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (rac)-Methotrimeprazine-d6 sulfoxide typically involves the oxidation of methotrimeprazine-d6. One common method is the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity. The use of biocatalysts, such as sulfoxide reductases, has also been explored for the preparation of chiral sulfoxides, offering an environmentally friendly alternative to traditional chemical methods .
Análisis De Reacciones Químicas
Types of Reactions
(rac)-Methotrimeprazine-d6 sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: The sulfoxide can be reduced back to the corresponding sulfide.
Substitution: The sulfoxide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA, and other peracids.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Methotrimeprazine-d6 sulfone.
Reduction: Methotrimeprazine-d6.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(rac)-Methotrimeprazine-d6 sulfoxide has several applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis.
Biology: Studied for its interactions with biological molecules and potential therapeutic effects.
Medicine: Investigated for its antipsychotic and analgesic properties.
Industry: Utilized in the development of new pharmaceuticals and chemical processes
Mecanismo De Acción
The mechanism of action of (rac)-Methotrimeprazine-d6 sulfoxide involves its interaction with various molecular targets, including dopamine receptors and other neurotransmitter systems. The sulfoxide group can modulate the compound’s binding affinity and selectivity, leading to its pharmacological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of neurotransmitter release and receptor activity .
Comparación Con Compuestos Similares
Similar Compounds
Methotrimeprazine: The non-deuterated parent compound with similar pharmacological properties.
Other Phenothiazines: Compounds like chlorpromazine and promethazine, which share structural similarities and therapeutic uses.
Uniqueness
(rac)-Methotrimeprazine-d6 sulfoxide is unique due to the presence of deuterium atoms, which can influence its metabolic stability and pharmacokinetics.
Propiedades
Fórmula molecular |
C19H24N2O2S |
|---|---|
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
3-(2-methoxy-5-oxophenothiazin-10-yl)-2-methyl-N,N-bis(trideuteriomethyl)propan-1-amine |
InChI |
InChI=1S/C19H24N2O2S/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)24(22)19-10-9-15(23-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3/i2D3,3D3 |
Clave InChI |
CUJAZGOWDHBZEI-XERRXZQWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])N(CC(C)CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)C([2H])([2H])[2H] |
SMILES canónico |
CC(CN1C2=CC=CC=C2S(=O)C3=C1C=C(C=C3)OC)CN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


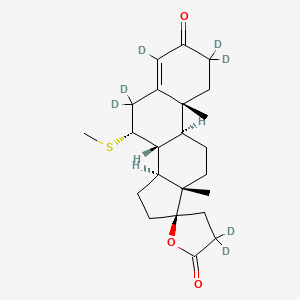
![N-[3-[2-(6-chloroimidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methylphenyl]-1-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indene-5-carboxamide](/img/structure/B12430244.png)
![1-phenyl-6-(phenylmethylidene)-4H,5H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B12430245.png)
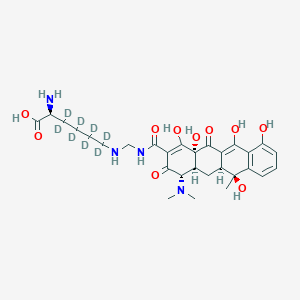
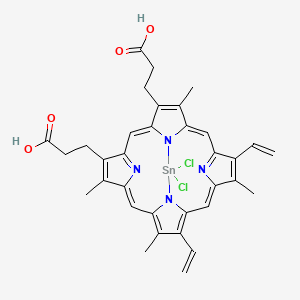

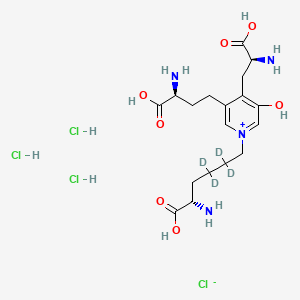
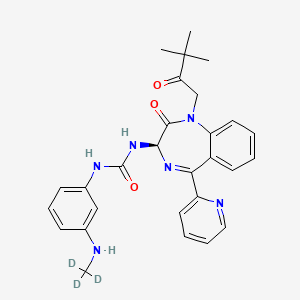
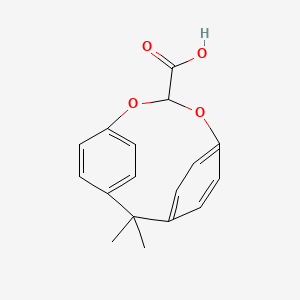
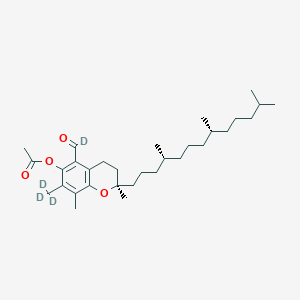
![2-[(1,3-Dimethyl-4,5-diphenylimidazolidin-2-ylidene)amino]-1,3-dimethyl-4,5-diphenyl-4,5-dihydroimidazol-1-ium chloride](/img/structure/B12430287.png)

![1-N'-[3-fluoro-4-[7-[2-[2-[2-[2-[[[(2S,4R)-4-hydroxy-1-[(2S)-3-methyl-2-(3-oxo-1H-isoindol-2-yl)butanoyl]pyrrolidine-2-carbonyl]amino]methyl]-5-(4-methyl-1,3-thiazol-5-yl)phenoxy]ethoxy]ethoxy]ethoxy]-6-methoxyquinolin-4-yl]oxyphenyl]-1-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide](/img/structure/B12430306.png)
